N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-9-11-24(12-10-14)29(26,27)18-6-3-16(4-7-18)21(25)23-17-5-8-20-19(13-17)22-15(2)28-20/h3-8,13-14H,9-12H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKDAWZJEQFBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a benzothiazole moiety, a sulfonamide group, and a piperidine derivative, suggesting diverse biological activities.
Molecular Characteristics
- Molecular Formula : C21H23N3O3S2
- Molecular Weight : 429.55 g/mol
- IUPAC Name : N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. The thiazole and sulfonamide components are known for their effectiveness against various pathogens.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Significant inhibition observed |
| Staphylococcus aureus | Effective against Gram-positive bacteria |
The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways, akin to other sulfonamide derivatives.
Anticancer Activity
Research has shown that compounds with similar structural characteristics to this compound can exhibit significant anticancer activity. For instance, studies involving benzothiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation in vitro.
Case Studies
- Cell Line Studies :
- Mechanism Insights :
Structure-Activity Relationship (SAR)
The presence of specific functional groups in this compound enhances its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Benzothiazole moiety | Enhances antimicrobial and anticancer properties |
| Sulfonamide group | Contributes to enzyme inhibition and antibacterial effects |
| Piperidine derivative | May improve binding affinity to biological targets |
Molecular Docking Studies
Molecular docking studies suggest that this compound may interact with various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms. These interactions could elucidate the mechanisms behind its observed biological activities.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development. The thiazole and sulfonamide moieties are known for their biological activities, which can be harnessed in pharmaceutical applications.
Key Insights:
- Binding Affinity: Molecular docking studies indicate that this compound may have a high binding affinity to specific enzymes or receptors involved in disease processes, potentially leading to new therapeutic agents.
- Synthesis Pathways: Various synthetic routes can be employed to modify the compound for enhanced biological activity or to produce derivatives with distinct properties.
Antimicrobial Activity
Preliminary studies have shown that N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide exhibits notable antimicrobial properties. This is particularly relevant given the increasing prevalence of antibiotic-resistant pathogens.
Research Findings:
- In Vitro Studies: The compound has demonstrated significant efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
- Comparison with Similar Compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-nitrothiazol-2-yl)-benzamide | Contains thiazole and amide groups | Antimicrobial activity |
| 2-(trifluoromethyl)-benzothiazole | Trifluoromethyl substitution | Anticancer properties |
| 4-(methylsulfonyl)-aniline | Sulfonamide group | Antimicrobial effects |
Anticancer Research
The compound has also been investigated for its anticancer properties. The presence of the benzothiazole ring is associated with various anticancer activities, making it a focus of ongoing research.
Case Studies:
- Cell Line Studies: In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic .
- Animal Models: In vivo studies have indicated that treatment with this compound can suppress tumor growth in mouse models, further supporting its role as a promising anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Research Insights:
- Functional Group Impact: The specific combination of the thiazole ring and piperidine-derived sulfonamide enhances binding affinity to biological targets compared to other similar compounds.
- Modification Potential: SAR studies suggest that modifying certain functional groups may lead to improved efficacy and selectivity against specific diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs based on structural motifs and inferred pharmacological properties. Key differences in substituents, heterocyclic cores, and functional groups are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Variations: The target’s benzothiazole core (aromatic, planar) contrasts with pyrazole-thiazole () and pyrimidine () systems. Benzothiazoles are often associated with kinase inhibition, while pyrimidines are prevalent in antifolates and antivirals . Sulfonamide-linked piperidine (target) vs.
Substituent Effects :
- The 4-methylpiperidine group in the target compound introduces steric bulk compared to ethylpiperazine (), which may reduce off-target interactions but limit solubility.
- Chlorine in BP 27384 () could enhance binding affinity to hydrophobic enzyme pockets compared to the target’s methyl group .
Functional Group Impact :
- The benzamide linkage (target) vs. acetamide (): Benzamide’s aromaticity may improve metabolic stability, while acetamide’s flexibility could favor entropic binding .
Computational and Methodological Insights
While direct experimental data for the target compound are unavailable, computational tools referenced in the evidence provide avenues for deeper analysis:
- For example, the sulfonyl group’s electron-withdrawing nature may polarize the benzamide moiety .
- SHELX (): Useful for crystallographic studies to resolve the compound’s 3D conformation, critical for understanding steric interactions with biological targets .
Q & A
Q. What are the established synthetic routes for N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a benzothiazole amine with a sulfonyl chloride derivative. Key steps include:
- Thiazole ring formation : Thiourea and α-haloketones react under acidic/basic conditions to form the benzothiazole core .
- Sulfonylation : The piperidine sulfonyl group is introduced via nucleophilic substitution. For example, 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride reacts with the benzothiazole amine in dichloromethane or toluene, often using palladium catalysts to enhance coupling efficiency .
- Optimization : Refluxing in acetic acid buffered with sodium acetate (e.g., 6–9 hours at 100°C) improves crystallinity. Monitoring via TLC ensures reaction completion .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy :
- IR : Confirms sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and benzothiazole (C=N ~1600 cm⁻¹) groups .
- NMR : H NMR identifies methyl groups on the piperidine (δ 1.2–1.4 ppm) and benzothiazole (δ 2.5 ppm); C NMR verifies sulfonyl (C-SO₂ at ~110–120 ppm) and amide (C=O at ~165 ppm) .
- Crystallography : SHELX software refines X-ray diffraction data to resolve bond angles and torsional strain in the sulfonamide-benzothiazole linkage .
Q. What biological assays are commonly used to evaluate its pharmacological potential?
- Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., SphK1) using fluorescence-based protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Replace the 4-methylpiperidine group with pyrrolidine or isopropylpiperazine to assess steric/electronic effects on enzyme binding .
- Bioisosteric replacement : Swap benzothiazole with 1,3,4-thiadiazole to evaluate metabolic stability .
- Data-driven design : Compare IC₅₀ values of analogs with logP and polar surface area (PSA) to model bioavailability .
Q. What computational strategies predict binding modes and electronic properties?
- Docking studies : Use AutoDock Vina to simulate interactions with targets (e.g., SphK1). Align the sulfonamide group with catalytic lysine residues .
- DFT calculations : Multiwfn analyzes frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing sulfonyl groups reduce HOMO energy, enhancing electrophilic attack susceptibility .
Q. How can conflicting biological data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding via LC-MS .
- Theoretical frameworks : Apply Hansch analysis to correlate logD with cell permeability discrepancies .
- Crystallographic validation : Use SHELXL-refined structures to verify if active conformations match docking poses .
Q. Methodological Notes
- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of thiazole intermediates .
- Data analysis : Combine ANOVA with post-hoc Tukey tests for bioassay statistical rigor .
- Ethical compliance : Follow OECD guidelines for preclinical toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
